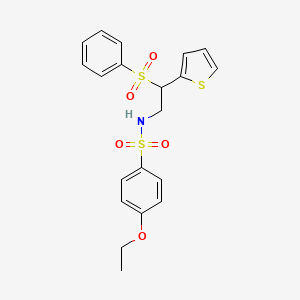

4-ethoxy-N-(2-(phenylsulfonyl)-2-(thiophen-2-yl)ethyl)benzenesulfonamide

Description

4-Ethoxy-N-(2-(phenylsulfonyl)-2-(thiophen-2-yl)ethyl)benzenesulfonamide is a benzenesulfonamide derivative characterized by a 4-ethoxy substituent on the benzene ring and a complex ethyl chain bearing both phenylsulfonyl and thiophen-2-yl groups. This structure combines aromatic, sulfonamide, and heterocyclic moieties, which may influence its physicochemical properties and biological activity.

Properties

IUPAC Name |

N-[2-(benzenesulfonyl)-2-thiophen-2-ylethyl]-4-ethoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO5S3/c1-2-26-16-10-12-18(13-11-16)29(24,25)21-15-20(19-9-6-14-27-19)28(22,23)17-7-4-3-5-8-17/h3-14,20-21H,2,15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRZQRQAOJFMRCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=CS2)S(=O)(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO5S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-(2-(phenylsulfonyl)-2-(thiophen-2-yl)ethyl)benzenesulfonamide typically involves multi-step organic reactions. A common approach might include:

Formation of the Ethoxybenzene Sulfonamide: Starting with ethoxybenzene, sulfonation can be achieved using chlorosulfonic acid to form ethoxybenzenesulfonyl chloride, which is then reacted with ammonia to yield ethoxybenzenesulfonamide.

Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group can be introduced via a sulfonylation reaction using phenylsulfonyl chloride.

Attachment of the Thiophene Group: The thiophene group can be attached through a coupling reaction, often using a palladium-catalyzed cross-coupling method.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.

Reduction: Reduction reactions could target the sulfonyl groups, potentially converting them to sulfides.

Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the aromatic rings.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Substitution: Halogenating agents for electrophilic substitution or strong nucleophiles for nucleophilic substitution.

Major Products

The major products would depend on the specific reactions and conditions but could include various oxidized or reduced forms of the original compound, as well as substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, sulfonamide derivatives are often explored for their potential as enzyme inhibitors or antimicrobial agents.

Medicine

Medicinally, compounds with sulfonamide groups are known for their antibacterial properties, and the thiophene group could contribute to unique pharmacological activities.

Industry

Industrially, such compounds might be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action would depend on the specific application. For example, as an enzyme inhibitor, the compound might bind to the active site of the enzyme, blocking substrate access. The sulfonamide group could interact with amino acid residues, while the thiophene group might enhance binding affinity or specificity.

Comparison with Similar Compounds

Structural Features

The compound’s uniqueness lies in its dual substitution on the ethyl chain (phenylsulfonyl and thiophen-2-yl). Below is a comparative analysis with structurally related sulfonamides:

Table 1: Structural and Functional Group Comparison

Key Observations :

- The target compound’s phenylsulfonyl-thiophen-2-yl ethyl chain introduces steric bulk and electronic effects distinct from simpler analogs like 4-ethoxy-N-(2-thienylmethyl)benzenesulfonamide .

- Compared to chlorophenyl- or piperidinyloxy-substituted derivatives (e.g., 2i), the thiophene moiety may enhance π-π stacking interactions in biological systems .

- MMV007638 shares a sulfone group but lacks the ethyl chain complexity, instead incorporating a thiazole ring, which is pharmacologically relevant in antiparasitic agents.

Spectroscopic Characterization

Infrared (IR) and nuclear magnetic resonance (NMR) data from related compounds provide benchmarks for comparison:

Table 2: Spectroscopic Data Comparison

Key Observations :

Biological Activity

4-ethoxy-N-(2-(phenylsulfonyl)-2-(thiophen-2-yl)ethyl)benzenesulfonamide is a complex organic compound characterized by its unique structural features, including sulfonamide and thiophene groups. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities, which are crucial for the development of new therapeutic agents.

Chemical Structure and Properties

The compound's IUPAC name is N-[2-(benzenesulfonyl)-2-thiophen-2-ylethyl]-4-ethoxybenzenesulfonamide. It has a molecular formula of C20H21NO5S3 and a CAS number of 896342-73-7. The presence of ethoxy, phenylsulfonyl, and thiophene groups contributes to its distinct chemical properties, which may influence its biological activity.

Table 1: Structural Information

| Property | Value |

|---|---|

| IUPAC Name | N-[2-(benzenesulfonyl)-2-thiophen-2-ylethyl]-4-ethoxybenzenesulfonamide |

| Molecular Formula | C20H21NO5S3 |

| CAS Number | 896342-73-7 |

Antitumor Activity

Recent studies have shown that compounds with similar structural motifs exhibit significant antitumor effects. For instance, derivatives containing sulfonamide and thiophene moieties have been reported to inhibit various cancer cell lines. In vitro assays demonstrated that these compounds can induce apoptosis in tumor cells by disrupting mitochondrial function and activating caspase pathways.

Case Study: Antitumor Effects

In a study involving a series of sulfonamide derivatives, including those similar to this compound, it was found that certain compounds exhibited IC50 values in the low micromolar range against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). These findings suggest a potential for further development as anticancer agents.

Enzyme Inhibition

Another area of interest is the compound's potential as an enzyme inhibitor. Sulfonamides are known to inhibit carbonic anhydrase and other enzymes involved in metabolic pathways. Preliminary data indicate that this compound may exhibit similar inhibitory effects, which could be beneficial in treating conditions such as glaucoma or edema.

Table 2: Biological Assays Summary

| Assay Type | Target Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Antitumor | MCF-7 | 5.0 | Induction of apoptosis |

| Antitumor | A549 | 6.5 | Disruption of mitochondrial function |

| Enzyme Inhibition | Carbonic Anhydrase | TBD | Inhibition of enzyme activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.